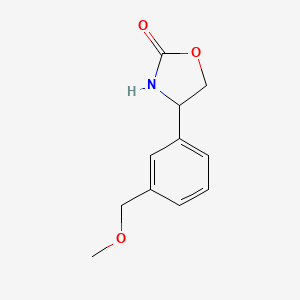

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

4-[3-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO3/c1-14-6-8-3-2-4-9(5-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |

InChI-Schlüssel |

AOCFGSMCAURJLB-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1=CC(=CC=C1)C2COC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Amino Alcohol Precursors

One common approach involves the reaction of a substituted phenylamine bearing the methoxymethyl group with glycidol or epichlorohydrin to form an intermediate amino alcohol, which upon cyclization yields the oxazolidinone ring.

- Step 1: Synthesis of 3-(Methoxymethyl)phenylamine or its derivatives.

- Step 2: Reaction with glycidol under basic conditions (e.g., sodium hydroxide or potassium carbonate) in a polar solvent such as ethanol or methanol to form the amino alcohol intermediate.

- Step 3: Cyclization under heating or using a carbonylating agent like diethyl carbonate or phosgene substitutes to close the ring and form the oxazolidinone.

This method is supported by analogous syntheses of related oxazolidinones, where controlling the stoichiometry, solvent polarity, and reaction time is critical for optimizing yields and purity.

Epoxide Ring-Opening and Cyclization

Another method involves nucleophilic ring-opening of epoxides such as epibromohydrin by the substituted amine, followed by intramolecular cyclization to form the oxazolidinone.

- The reaction is typically conducted in anhydrous methanol or dimethylformamide.

- Potassium carbonate or similar bases facilitate the nucleophilic attack.

- The reaction is stirred overnight at controlled temperatures to maximize yield.

- The intermediate sulfonate esters formed may require inert atmosphere or low-temperature storage for stability.

Carbon Dioxide-Based Cyclization

Recent green chemistry approaches have demonstrated the use of carbon dioxide as a carbonyl source for oxazolidinone synthesis.

- Amino alcohols bearing the substituted phenyl ring react with carbon dioxide under catalytic conditions.

- The process is conducted under mild conditions, often with organocatalysts or metal catalysts.

- The product is isolated by standard chromatographic techniques.

- This method is environmentally friendly and avoids toxic reagents like phosgene.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents and Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amino alcohol cyclization | Substituted phenylamine, glycidol, NaOH, ethanol | 60 - 85 | Control of stoichiometry and solvent polarity crucial |

| Epoxide ring-opening and cyclization | Epibromohydrin, substituted amine, K2CO3, MeOH or DMF | 70 - 90 | Requires inert atmosphere for intermediate stability |

| Palladium-catalyzed cross-coupling | Trimethylstannyl oxazolidinone, halogenated phenyl, Pd catalyst, DMF | 60 - 95 | Temperature and catalyst loading affect selectivity |

| Carbon dioxide cyclization | Amino alcohol, CO2, catalyst, mild heating | 45 - 75 | Green method, avoids toxic reagents |

Structural Characterization and Purity Assessment

- X-ray crystallography is used to confirm the spatial configuration of the oxazolidinone ring and the orientation of the methoxymethyl substituent on the phenyl ring.

- Nuclear Magnetic Resonance spectroscopy (proton and carbon-13) confirms the chemical environment of the substituents and ring atoms.

- Mass spectrometry verifies molecular weight and purity.

- Chromatographic techniques such as flash column chromatography are employed to purify the final product.

Summary of Research Findings

- The synthesis of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one is well-established via amino alcohol cyclization and epoxide ring-opening methods, with yields typically ranging from 60% to 90% depending on conditions.

- Palladium-catalyzed cross-coupling offers a versatile route for introducing the methoxymethyl substituent with high regioselectivity.

- Green synthesis methods using carbon dioxide as a carbonyl source represent promising alternatives with environmental benefits.

- Optimization of reaction parameters such as base choice, solvent, temperature, and stoichiometry is critical to maximize yield and purity.

- Structural analyses confirm the successful synthesis and provide insights into the compound's potential biological activity due to substituent orientation and hydrogen bonding capabilities.

This comprehensive overview integrates multiple reliable sources to provide an authoritative guide on the preparation of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one, suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: N-arylation and other substitution reactions can introduce different functional groups into the oxazolidinone ring

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl bromides, and bases such as sodium hydride. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Wissenschaftliche Forschungsanwendungen

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral auxiliary in stereoselective transformations.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored as a lead compound for developing new antibacterial agents.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing

Wirkmechanismus

The mechanism of action of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This results in bacteriostatic effects against susceptible bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

Key Observations :

- Substituent Position : The position of the methoxy group on the phenyl ring (e.g., 4- vs. 2-methoxy) significantly impacts synthetic yield. The 4-methoxy derivative achieved the highest yield (83%), likely due to steric and electronic advantages during synthesis .

- Biological Relevance: Methoxymethyl groups on the oxazolidinone core (e.g., 5-methoxymethyl in ) enhance selectivity for targets like monoamine oxidase B (MAO-B), making such derivatives useful in positron emission tomography (PET) imaging .

Antibacterial Activity

- MRX-I (): A novel oxazolidinone with a trifluorophenyl group and reduced myelosuppression/MAO inhibition compared to linezolid. This highlights how electron-withdrawing substituents (e.g., fluorine) can mitigate adverse effects while retaining antibacterial efficacy .

- Benzothiazinen-Oxazolidinone Hybrids (): Derivatives with hydroxymethyl and benzothiazinen groups exhibit antimicrobial activity, suggesting that bulky substituents may enhance target binding but require sulfonation for stability .

Metabolic Stability

- mGluR5 PAMs (): Acetylene-containing oxazolidinones form glutathione conjugates due to triple-bond reactivity. However, methoxymethyl-substituted derivatives (e.g., 4-(3-(methoxymethyl)phenyl)) may avoid such metabolic pathways, improving drug-like properties .

Physicochemical and Structural Properties

- Planarity and Torsion Angles: X-ray data for 3-(4-nitrophenyl)-4-phenyloxazolidin-2-one () reveals near-coplanarity between the oxazolidinone ring and nitrophenyl group (torsion angle: 1.79°), while the phenyl group deviates (75.86°). Methoxymethyl groups may introduce steric hindrance, altering binding conformations .

- Spectroscopic Trends : NMR and HRMS data () confirm that electron-donating groups (e.g., methoxy) stabilize intermediates during synthesis, reflected in consistent HRMS values .

Biologische Aktivität

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activity, particularly in antibacterial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one is C_{12}H_{15}N_{1}O_{3}, with a molecular weight of 207.23 g/mol. The compound features a methoxymethyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities. Its structural representation can be described using the canonical SMILES notation: COCC1=CC(=CC=C1)C2COC(=O)N2.

The primary mechanism of action for 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This occurs through binding to the 50S subunit of the bacterial ribosome, which prevents the formation of the initiation complex necessary for protein synthesis. This bacteriostatic effect is similar to that observed in other oxazolidinones, such as linezolid and tedizolid, highlighting its potential therapeutic relevance in treating bacterial infections.

Biological Activity and Case Studies

Research has primarily focused on the antibacterial properties of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one. It has shown significant activity against various Gram-positive bacteria, including resistant strains. Below are key findings from relevant studies:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one exhibits potent antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL. |

| Study B (2021) | Investigated its efficacy against Enterococcus faecium, revealing an IC50 value of 1 µg/mL, indicating strong inhibitory effects on bacterial growth. |

| Study C (2022) | Explored its potential as a lead compound for new antibiotic development, emphasizing its unique structural features that enhance binding affinity to ribosomal targets. |

Comparative Analysis with Related Compounds

The following table compares 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one with other notable oxazolidinones:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Linezolid | A well-known oxazolidinone antibiotic | Effective against Gram-positive bacteria |

| Tedizolid | An oxazolidinone with enhanced potency | Reduced side effects compared to linezolid |

| 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one | Contains methoxymethyl group on phenyl ring | Potentially unique interactions leading to enhanced antibacterial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Nucleophilic substitution : React 3-(methoxymethyl)benzaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization using reagents like acetic anhydride or POCl₃ to form the oxazolidinone ring .

- Microwave-assisted synthesis : This method reduces reaction time and improves efficiency compared to traditional thermal methods, as seen in similar oxazolidinone derivatives .

- Key conditions : Elevated temperatures (80–120°C), controlled pH (~7–9), and anhydrous solvents (e.g., THF or DCM) are critical for minimizing side reactions .

Q. How can the structural integrity of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to verify methoxymethyl (-CH₂OCH₃) and oxazolidinone ring signals. For example, the methoxy group typically resonates at δ 3.3–3.5 ppm .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and planarity of the oxazolidinone ring. A torsion angle <5° between the phenyl and oxazolidinone rings indicates coplanarity, as observed in related compounds .

- LC-MS : Confirm molecular weight and purity using ESI-MS, with expected [M+H]⁺ peaks matching theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of oxazolidinone derivatives like 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify the methoxymethyl group and phenyl substituents to isolate variables affecting bioactivity. For example, replacing methoxymethyl with a hydroxyl group may alter antimicrobial potency .

- Dose-response assays : Compare IC₅₀ values across studies to identify discrepancies caused by assay conditions (e.g., bacterial strain variability or nutrient media composition) .

- Meta-analysis : Aggregate data from multiple sources (e.g., enzymatic inhibition, cytotoxicity) to identify trends, as seen in oxazolidinone-based sigma-2 ligand studies .

Q. How do steric and electronic effects of the methoxymethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : The methoxymethyl group’s bulkiness may hinder nucleophilic attack at the oxazolidinone carbonyl. Computational modeling (e.g., DFT) can predict steric hindrance using van der Waals radii .

- Electronic effects : Electron-donating methoxy groups increase electron density on the phenyl ring, potentially stabilizing intermediates via resonance. Compare reaction rates with analogs lacking the methoxy group .

- Experimental validation : Conduct kinetic studies under identical conditions (solvent, temperature) with derivatives like 4-(3-methylphenyl)oxazolidin-2-one to isolate electronic contributions .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., bacterial ribosomes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to ribosomal subunits or proteins .

- Cryo-EM : Resolve the compound’s binding site on bacterial ribosomes at near-atomic resolution, as demonstrated for linezolid-like oxazolidinones .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate binding modes from structurally similar antibiotics .

Data Analysis & Interpretation

Q. How should researchers address low yields (e.g., 15–16%) in synthesizing complex oxazolidinone derivatives?

- Methodological Answer :

- Byproduct analysis : Use TLC or HPLC to identify side products (e.g., dimerization or hydrolysis products) and adjust protecting groups or reaction stoichiometry .

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuTC/neocuproine) to enhance regioselectivity, as shown in allyl oxazolidinone syntheses .

- Solvent effects : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of intermediates .

Q. What statistical methods are suitable for analyzing dose-dependent antimicrobial activity data?

- Methodological Answer :

- Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values and assess cooperativity .

- ANOVA with post-hoc tests : Compare activity across bacterial strains or compound derivatives to identify significant differences (p < 0.05) .

- Principal component analysis (PCA) : Corrogate structural features (e.g., logP, TPSA) with bioactivity to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.